molecular formula C9H7FO2 B116969 6-Fluorochroman-4-one CAS No. 66892-34-0

6-Fluorochroman-4-one

Cat. No. B116969
CAS RN: 66892-34-0
M. Wt: 166.15 g/mol
InChI Key: SWBBIJZMIGAZHW-UHFFFAOYSA-N
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Description

6-Fluoro-4-chromanone is a fluorinated heterocyclic compound . It has been utilized in hydantoin synthesis of irreversible aldose reductase inhibitors . It has also been tested in the specific synthetic route for the preparation of organically modified xerogel .


Synthesis Analysis

6-Fluoro-4-chromanone has been used in the synthesis of irreversible aldose reductase inhibitors . It has also been used in the specific synthetic route for the preparation of organically modified xerogel . The compound is a benzene-fused dihydropyran with a fluorine and a ketone substituent . The fluorine group enhances the lipophilicity of 6-fluoro-4-chromanone, and also favors further functionalization via nucleophilic aromatic substitution .


Molecular Structure Analysis

6-Fluoro-4-chromanone is a fluorinated heterocyclic compound that is a benzene-fused dihydropyran with a fluorine and a ketone substituent . The fluorine group enhances the lipophilicity of 6-fluoro-4-chromanone, and also favors further functionalization via nucleophilic aromatic substitution .


Chemical Reactions Analysis

The ketone substituent supports functionalization through an aldol reaction . 6-Fluoro-4-chromanone is also used as an enzyme inhibitor such as Sirtuin 2 (an enzyme related to aging diseases) . 6-Fluoro-4-chromanone can be fully aromatized in an oxidation reaction catalyzed by iodine, to expand its application to DSSCs .

Scientific Research Applications

Synthesis and Chemical Applications

  • 6-Fluorochroman-4-one derivatives have been synthesized for various applications. For instance, (R)- and (S)-6-fluorochroman-2-carboxylic acids were synthesized from p-fluorophenol, highlighting the compound's versatility in creating optically active compounds (Yang et al., 2005).
  • Chroman bearing heterocyclic compounds, including 1,2,4-triazoles and thiazolidinones with 6-fluorochroman nucleus, were designed and synthesized, showing the adaptability of 6-fluorochroman-4-one in creating novel heterocyclic compounds (Vekariya et al., 2014).

Photophysical Properties and Fluorescence Imaging

  • The compound has been utilized in developing fluorogenic and fluorochromic probes. For example, a study explored the fluorogenic properties of cinnoline-4-amine in water, which is related to the fluorescence of 6-(4-cyanophenyl)cinnoline-4-amine, suggesting applications in biological and analytical fields (Danilkina et al., 2021).
  • A related compound, 6-N,N-dimethylamino-2,3-naphthalimide, demonstrated valuable fluorescent properties as a biological probe, with potential for monitoring protein-protein interactions, indicative of the broader applications of 6-Fluorochroman-4-one derivatives in fluorescence imaging (Vázquez et al., 2005).

Other Applications

  • Derivatives of 6-Fluorochroman-4-one have been explored in other contexts, like the synthesis of 4-amino-1,8-naphthalimide derivatives for ZnO nanoparticles, demonstrating the compound's potential in nanoparticle interaction and optical sensing applications (Bekere et al., 2013).
  • Also, the molecular structures and photophysical properties of compounds related to 6-Fluorochroman-4-one, such as 6H-phenanthro[4,5-cde]pyreno[4',5':4,5]imidazo[1,2-a]azepin-6-one, have been investigated, revealing their mechanofluorochromic properties and potential in organic fluorophores (Shahrokhi & Zhao, 2019).

Safety And Hazards

According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes and get medical attention . If inhaled, remove from exposure, lie down, remove to fresh air, and if not breathing, give artificial respiration and get medical attention . If ingested, clean mouth with water and get medical attention .

properties

IUPAC Name

6-fluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBBIJZMIGAZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00217035
Record name 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorochroman-4-one

CAS RN

66892-34-0
Record name 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66892-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one
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Synthesis routes and methods I

Procedure details

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NC(=O)NC1(C(=O)O)CCOc2ccc(F)cc21
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Synthesis routes and methods II

Procedure details

Using the procedure established in Example 1, the reactor was charged with p-fluoroanisole (31.5 grams), acrylic acid (27 grams) and phenothiazine (0.02 grams) before being sealed, evacuated, and cooled to -78° C. The anhydrous hydrogen fluoride (110 grams) was vacuum transferred into the reactor and the mixture warmed to 40° C. for one hour then 100° C. for 4.5 hours. The excess hydrogen fluoride was then vented and the reactor cooled to 5° C. before being opened and the contents washed with D.I. water. Analysis by HPLC indicated the presence of para-fluoroanisole and 6-Fluoro-4-Chromanone. The para-fluoroanisole was removed by distillation and the desired 6-Fluoro-4-Chromanone isolated by extraction and characterized.
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31.5 g
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27 g
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Synthesis routes and methods III

Procedure details

A 400 ml stainless steel Parr reactor was charged with para-fluorophenol (28.4 grams), acrylic acid (28.8 grams), and an inhibitor phenothiazine (0.02 grams). The system was sealed, evacuated and cooled in dry ice/acetone before the anhydrous hydrogen fluoride (117 grams) was condensed into the system. The mixture was then warmed to 40° C. for one hour thirty minutes with stirring before being heated to 100° C. for four hours thirty minutes. The excess HF was them removed and the system cooled to 0° C. and opened to give 62 grams of brown oil which was washed with D.I. water to give 50 grams of material to be extracted. The 6-Fluoro-4-Chromanone was collected and recrystallized from methanol/water. The HPLC yield was 75%, isolated 52%.
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0.02 g
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28.8 g
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stainless steel
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400 mL
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Synthesis routes and methods IV

Procedure details

Later developments in the overall method of production then finally gave a process for producing sorbinil which involved the following steps, viz., (1) p-fluorophenol was first converted to β-(p-fluorophenoxy)propionitrile by treatment with acrylonitrile in the presence of Triton B; (2) the nitrile intermediate was then converted to β-(p-fluorophenoxy)propionic acid by means of hydrochloric acid; (3) β-(p-fluorophenoxy)propionic acid was then condensed in the presence of concentrated sulfuric acid at 50° C. to afford 6-fluoro-4-chromanone; (4) the latter compound was thereafter condensed with potassium cyanide and ammonium carbonate in ethanol under standard Bucherer-Berg conditions to give the racemic precursor of sorbinil, which is called dl-6-fluoro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione; (5) the latter racemic spiro-hydantoin was then hydrolyzed with aqueous sodium hydroxide to the corresponding spiro-amino acid, which is called 4-amino-6-fluorochroman-4-carboxylic acid; (6) the latter acid, which can not be conveniently isolated in the process, was then treated in situ with sodium or potassium cyanate (after first adjusting the pH of the aqueous solution) in order to convert the amino acid to the corresponding hydantoic acid, which is called 6-fluoro-4-ureidochroman-4-carboxylic acid; (7) the latter hydantoic acid was then resolved according to the method described by B. W. Cue, Jr. et al. U.S. Pat. No. 4,435,578 by treatment with l-(-)-ephedrine in aqueous methanol to form the l-(-)-ephedrine salt of (4S)-6-fluoro-4-ureidochroman-4-carboxylic acid; and (8) the latter crystalline salt was thereafter converted to sorbinil by heating the diastereoisomer in glacial acetic acid to effect conversion to the desired (4S)-6-fluoro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione.
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nitrile
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Synthesis routes and methods V

Procedure details

The title compound can be prepared by oxidation of (R)-6-fluoro-4-ureidochroman-4-carboxylic acid with potassium permanganate, using the procedure of Example 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluorochroman-4-one
Reactant of Route 2
Reactant of Route 2
6-Fluorochroman-4-one
Reactant of Route 3
6-Fluorochroman-4-one
Reactant of Route 4
6-Fluorochroman-4-one
Reactant of Route 5
6-Fluorochroman-4-one
Reactant of Route 6
Reactant of Route 6
6-Fluorochroman-4-one

Citations

For This Compound
28
Citations
T Yasunaga, T Kimura, R Naito, T Kontani… - Journal of medicinal …, 1998 - ACS Publications
… The synthesis of 8-[2-[4-(1,3-benzodioxol-5-yl)butylamino]ethoxy]-6-fluorochroman-4-one hydrochloride (31n) is described. A mixture of 13 (500 mg, 1.50 mmol), 19n (869 mg, 4.50 …
Number of citations: 22 pubs.acs.org
RM Betancourt, P Phansavath… - The Journal of …, 2021 - ACS Publications
… Following the described procedure, 300 mg of 6-fluorochroman-4-one (1.8 mmol, 1.0 equiv) was used. Purification via flash column chromatography on silica gel (90:10 petroleum ether/…
Number of citations: 10 pubs.acs.org
T Yempala, D Sriram, P Yogeeswari… - Bioorganic & medicinal …, 2012 - Elsevier
… (7f) and (E)-3-(dibenzo[b,d] furan-2-ylmethylene)-6-fluorochroman-4-one (7g) were … )-6-fluorochroman-4-one (7f) and (E)-3-(dibenzo[b,d]furan-2-ylmethylene)-6-fluorochroman -4-one (…
Number of citations: 44 www.sciencedirect.com
XM Cheng, M Chen, ZT Huang, QY Zheng - Synthesis, 2012 - thieme-connect.com
… All the examples tested undergo photodimerization, except for (E)-3-benzylidene-6-fluorochroman-4-one. The reactants with β-structures give syn-head-to-head (syn-HH) products with …
Number of citations: 2 www.thieme-connect.com
LH WU, DQ YANG - Chinese Journal of Organic Chemistry, 2010 - sioc-journal.cn
… ) o-aminobenzaldehyde with 6-fluorochroman-4-one in alkaline ethanol solutions. In addition, … condensation; nucleophilic substitution reaction; 6-fluorochroman-4-one; crystal structure …
Number of citations: 0 sioc-journal.cn
MT Cox, AA Godfrey, CM Ridsdale - Journal of the Chemical Society …, 1988 - pubs.rsc.org
… ml) was added to the above solution dropwise during 15 min whilst maintaining the temperature at - 70 "C; this was followed by a similar addition of a solution of 6-fluorochroman-4-one (…
Number of citations: 6 pubs.rsc.org
WAA Arafa - Journal of Heterocyclic Chemistry, 2018 - Wiley Online Library
… Initially, we commence our investigation with the optimization of the Claisen–Schmidt condensation using 6-fluorochroman-4-one 1b (1 mmol) and terephthalaldehyde 2d (0.5 mmol) as …
Number of citations: 10 onlinelibrary.wiley.com
E Şahin - Chirality, 2020 - Wiley Online Library
… reported in the literature that bioreduction of fused cyclic ketones such as chroman-4-one using pure enzyme is difficult.20, 21 On the other hand, bioreduction of 6-fluorochroman-4-one…
Number of citations: 13 onlinelibrary.wiley.com
Q Sun, H Li, X Chen, J Hao, H Deng, H Jiang - Molecules, 2023 - mdpi.com
A convenient silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes has been developed. Experimental studies disclosed that the addition of …
Number of citations: 7 www.mdpi.com
R Wang, Z Liu, L Du, M Li - Drug Discoveries & Therapeutics, 2014 - jstage.jst.go.jp
… To a suspension of (E)-6-fluorochroman-4-one oxime (1.81 g, 10 mmol) in CH3COOH (20 mL) was added the Zn (dust, 3.27 g, 50 mmol). The resulting solution was stirred 24 h. The Zn …
Number of citations: 4 www.jstage.jst.go.jp

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